molecular formula C23H18N2O B11211311 3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one

3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one

Cat. No.: B11211311
M. Wt: 338.4 g/mol
InChI Key: XTQDFKIEVGTJRT-DTQAZKPQSA-N
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Description

3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl and a phenylethenyl substituent, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions, employing tert-butyl hydroperoxide as the oxidant . This method provides a broad range of quinazolin-4(3H)-ones in good yield.

Another approach involves the oxidative cyclization of isatins with amidine hydrochlorides, promoted by tert-butyl hydroperoxide and potassium phosphate at room temperature . This method is efficient and provides functionalized quinazolin-4(3H)-ones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized quinazolin-4(3H)-one derivatives, which can be further explored for their biological activities.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, quinazolinones have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound with a simpler structure.

    2-phenylquinazolin-4(3H)-one: Lacks the 4-methylphenyl substituent.

    3-(4-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one: Contains a chlorine atom instead of a methyl group.

Uniqueness

3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is unique due to the presence of both the 4-methylphenyl and phenylethenyl substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one

InChI

InChI=1S/C23H18N2O/c1-17-11-14-19(15-12-17)25-22(16-13-18-7-3-2-4-8-18)24-21-10-6-5-9-20(21)23(25)26/h2-16H,1H3/b16-13+

InChI Key

XTQDFKIEVGTJRT-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4

Origin of Product

United States

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